![molecular formula C13H10FN5O B1440959 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1325304-32-2](/img/structure/B1440959.png)
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine
Übersicht
Beschreibung
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine, or 5-FPOH, is an organic compound that has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. It is a derivative of pyridine, a heterocyclic aromatic compound that is found in many organic compounds. 5-FPOH has a wide range of applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
Novel compounds with a 1,3,4-oxadiazole ring, similar to the core structure of interest, have been synthesized and tested for their herbicidal efficacy against certain graminaceous plants. Some derivatives demonstrated moderate to high levels of activity, offering potential as new herbicidal agents (Tajik & Dadras, 2011).
Antimicrobial and Antifungal Properties
Several studies have focused on the synthesis of 1,3,4-oxadiazole derivatives with antimicrobial and antifungal properties. For instance, compounds bearing a 1,3,4-oxadiazole ring have shown significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial and antifungal agents (Koçyiğit-Kaymakçıoğlu et al., 2012); (Parikh & Joshi, 2014).
Insecticidal Activities
The synthesis of novel 1,3,4-oxadiazole derivatives containing a fluorophenyl group has been explored for potential insecticidal activities. These compounds were tested against various pests, with some showing promising results, indicating their potential use in pest control (Shi et al., 2000).
Anticancer Potential
Research into 1,3,4-oxadiazole derivatives has also extended into the field of oncology, with some compounds showing potential as anticancer agents. These compounds have been tested against various cancer cell lines, and some have demonstrated significant cytotoxicity, indicating their potential in cancer treatment (Zhang et al., 2005).
Antitubercular Activity
Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some of these compounds exhibited significant activity, suggesting their potential application in the treatment of tuberculosis (Desai et al., 2016).
Wirkmechanismus
Target of Action
Compounds containing the indole nucleus, which is similar to the oxadiazole ring in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that oxadiazole derivatives interact with their targets, leading to changes in the biological activities of the targets . The interaction between the compound and its targets could lead to the inhibition or activation of the targets, resulting in the observed biological effects.
Biochemical Pathways
It is known that compounds containing the indole nucleus can affect a wide range of biochemical pathways . These pathways could include those involved in the aforementioned biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, have been studied . These studies could provide insights into the potential ADME properties of 5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine.
Result of Action
It is known that compounds containing the indole nucleus can have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects could be the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Eigenschaften
IUPAC Name |
[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O/c14-10-4-1-8(2-5-10)12-17-13(20-19-12)9-3-6-11(18-15)16-7-9/h1-7H,15H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBHDPYUPFOQIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CN=C(C=C3)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



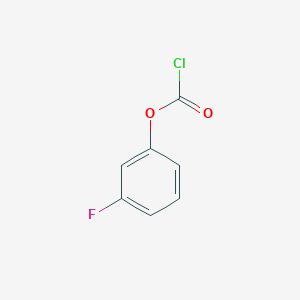
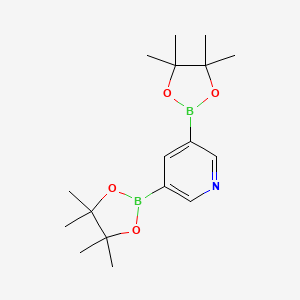
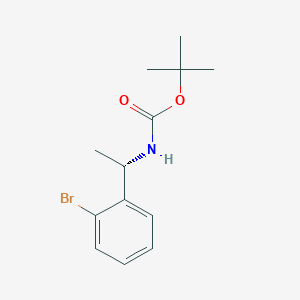

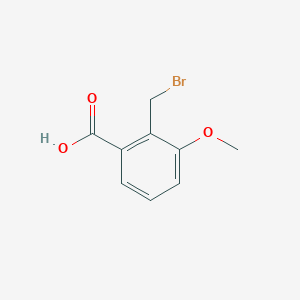
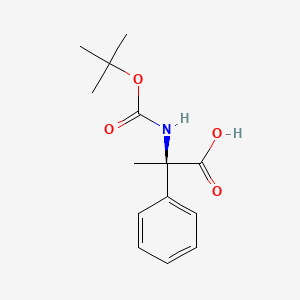
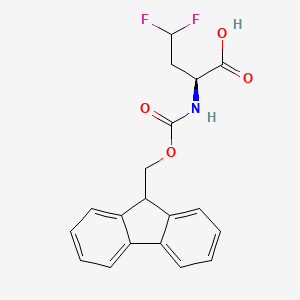


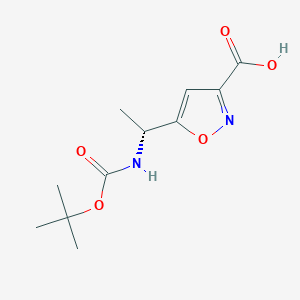
![1-Butyl-2-(2-[3-[2-(1-butyl-1H-benzo[CD]indol-2-ylidene)-ethylidene]-2-phenyl-cyclopent-1-enyl]-vinyl)-benzo[CD]indolium tetrafluoroborate](/img/structure/B1440894.png)

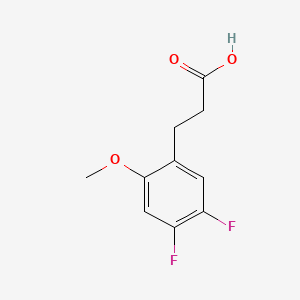
![3,4'-Difluoro-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1440899.png)